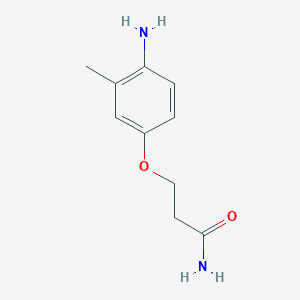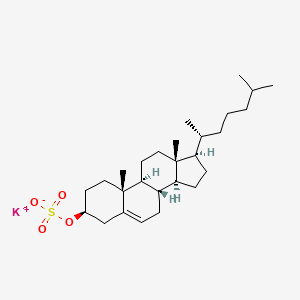
Cholesteryl potassium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl potassium sulfate is a chemical compound with the molecular formula C27H45KO4S. It is the potassium salt of cholesteryl sulfate, which is a sulfate ester of cholesterol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesteryl potassium sulfate can be synthesized through the reaction of cholesterol with sulfuric acid in the presence of a suitable solvent. The reaction typically involves the use of dimethylformamide (DMF) as a solvent and dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under mild conditions, resulting in the formation of cholesteryl sulfate, which is then neutralized with potassium hydroxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl potassium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl sulfonate.
Reduction: Reduction reactions can convert this compound back to cholesterol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Cholesteryl sulfonate.
Reduction: Cholesterol.
Substitution: Various cholesteryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cholesteryl potassium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound plays a role in studying cell membrane dynamics and cholesterol metabolism.
Medicine: this compound is used in the formulation of drug delivery systems and as a component in diagnostic assays.
Industry: It is utilized in the production of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
Cholesteryl potassium sulfate exerts its effects through various molecular mechanisms:
Cell Membrane Interaction: It integrates into cell membranes, affecting their fluidity and permeability.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cholesterol metabolism, such as cholesteryl ester transfer protein (CETP).
Signal Transduction: It modulates signaling pathways related to lipid metabolism and cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl sulfate: The parent compound of cholesteryl potassium sulfate.
Cholesteryl chloride: Another derivative of cholesterol with different chemical properties.
Cholesteryl acetate: A cholesterol ester with distinct applications in research and industry.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity compared to other cholesteryl derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Propriétés
Formule moléculaire |
C27H45KO4S |
|---|---|
Poids moléculaire |
504.8 g/mol |
Nom IUPAC |
potassium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
Clé InChI |
DXURYUGUMKTQBU-KPNWGBFJSA-M |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[K+] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


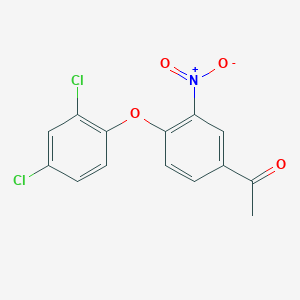
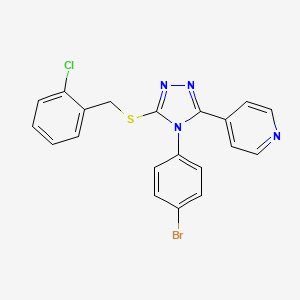

![6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15087535.png)
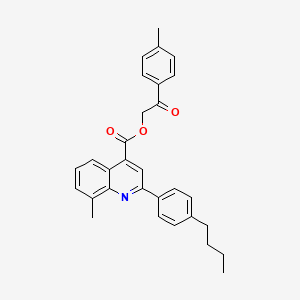
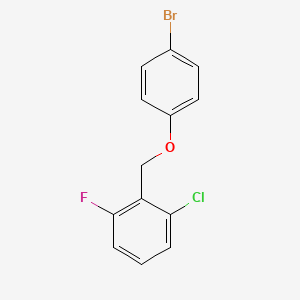
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15087543.png)
![(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B15087561.png)
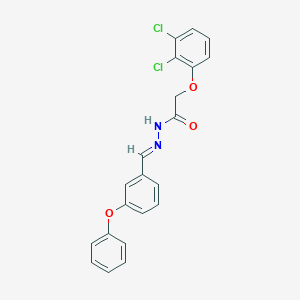

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
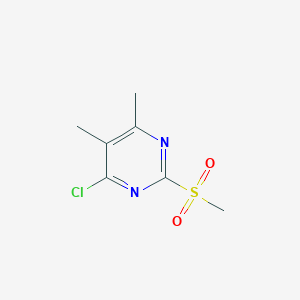
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15087594.png)
